molecular formula C12H18O3 B2901579 7'a-methyl-octahydrospiro[1,3-dioxolane-2,1'-indene]-5'-one CAS No. 2241129-39-3

7'a-methyl-octahydrospiro[1,3-dioxolane-2,1'-indene]-5'-one

Cat. No.: B2901579
CAS No.: 2241129-39-3
M. Wt: 210.273
InChI Key: ASPJLFLVEGLAPQ-UHFFFAOYSA-N
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Description

7’a-Methylspiro[1,3-dioxolane-2,1’-2,3,3a,4,6,7-hexahydroindene]-5’-one is a complex organic compound characterized by its unique spiro structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The spiro structure imparts unique chemical properties, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’a-Methylspiro[1,3-dioxolane-2,1’-2,3,3a,4,6,7-hexahydroindene]-5’-one typically involves the acetalization of 2-adamantanone with 1,2-propanediol under the action of a catalyst such as CuBr2 . The reaction is carried out at temperatures ranging from 40°C to 100°C, resulting in the formation of the desired cyclic ketal in quantitative yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of acetalization and the use of catalysts like CuBr2 can be scaled up for industrial applications, ensuring efficient and high-yield production.

Chemical Reactions Analysis

Types of Reactions

7’a-Methylspiro[1,3-dioxolane-2,1’-2,3,3a,4,6,7-hexahydroindene]-5’-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The spiro structure allows for substitution reactions, where functional groups can be replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., p-TsOH), Lewis acids (e.g., BF3, TiCl4), and reducing agents like LiAlH4 . Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific catalysts.

Major Products

Major products formed from these reactions include various ketals, alcohols, and substituted derivatives, depending on the reaction pathway and conditions used.

Scientific Research Applications

7’a-Methylspiro[1,3-dioxolane-2,1’-2,3,3a,4,6,7-hexahydroindene]-5’-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7’a-Methylspiro[1,3-dioxolane-2,1’-2,3,3a,4,6,7-hexahydroindene]-5’-one involves its interaction with various molecular targets. The spiro structure allows for unique interactions with enzymes and receptors, potentially leading to biological activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable intermediates makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7’a-Methylspiro[1,3-dioxolane-2,1’-2,3,3a,4,6,7-hexahydroindene]-5’-one stands out due to its specific spiro structure, which imparts unique chemical properties and potential applications in multiple fields. Its ability to undergo various chemical reactions and form stable intermediates makes it a versatile compound in scientific research.

Properties

IUPAC Name

7'a-methylspiro[1,3-dioxolane-2,1'-2,3,3a,4,6,7-hexahydroindene]-5'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-11-4-3-10(13)8-9(11)2-5-12(11)14-6-7-15-12/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPJLFLVEGLAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC23OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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